molecular formula C9H17NOS B14477259 Carbamothioic acid, cyclohexylethyl- CAS No. 71193-01-6

Carbamothioic acid, cyclohexylethyl-

Cat. No.: B14477259
CAS No.: 71193-01-6
M. Wt: 187.30 g/mol
InChI Key: OAVZKNPXSOCTMP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamothioic acid, cyclohexylethyl-, involves the reaction of cyclohexylamine with carbon disulfide, followed by alkylation with ethyl iodide. The reaction conditions typically require a solvent such as ethanol and a base like sodium hydroxide to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Carbamothioic acid, cyclohexylethyl-, undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Carbamothioic acid, cyclohexylethyl-, has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of other thiocarbamate derivatives.

    Biology: Studied for its effects on plant physiology and its role as a herbicide.

    Medicine: Investigated for potential therapeutic applications due to its ability to inhibit acetylcholinesterase.

    Industry: Utilized in the agricultural sector for weed control in various crops

Mechanism of Action

The primary mechanism of action of carbamothioic acid, cyclohexylethyl-, is the inhibition of acetylcholinesterase. This enzyme is responsible for the breakdown of acetylcholine in the synaptic cleft. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to prolonged nerve signal transmission and eventual paralysis of the target organism .

Comparison with Similar Compounds

Similar Compounds

  • EPTC (S-ethyl dipropylthiocarbamate)
  • Molinate (S-ethyl hexahydro-1H-azepine-1-carbothioate)
  • Pebulate (S-propyl butylethylthiocarbamate)

Uniqueness

Carbamothioic acid, cyclohexylethyl-, is unique due to its specific molecular structure, which provides selective herbicidal activity against a broad spectrum of weeds while being relatively safe for the crops it is used on. Its ability to inhibit acetylcholinesterase also sets it apart from other herbicides that may target different pathways .

Properties

CAS No.

71193-01-6

Molecular Formula

C9H17NOS

Molecular Weight

187.30 g/mol

IUPAC Name

cyclohexyl(ethyl)carbamothioic S-acid

InChI

InChI=1S/C9H17NOS/c1-2-10(9(11)12)8-6-4-3-5-7-8/h8H,2-7H2,1H3,(H,11,12)

InChI Key

OAVZKNPXSOCTMP-UHFFFAOYSA-N

Canonical SMILES

CCN(C1CCCCC1)C(=O)S

Origin of Product

United States

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